LogD7.4 Reduction of -0.8 vs. Unbridged Morpholine: A Counterintuitive Lipophilicity Advantage
Bridging the morpholine ring with a one-carbon tether to form 6-oxa-3-azabicyclo[3.1.1]heptane results in a significant and counterintuitive reduction in measured logD7.4. In a matched molecular pair analysis, the bridged morpholine scaffold lowered the distribution coefficient by as much as -0.8 units relative to the corresponding unbridged morpholine-containing molecule [1]. This effect, which also extends to piperazine and piperidine analogs, enables the reduction of lipophilicity without introducing additional heteroatoms, a highly desirable attribute for improving drug-like properties [2].
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | Reduction of -0.8 logD units vs. unbridged comparator |
| Comparator Or Baseline | Morpholine (unbridged) baseline |
| Quantified Difference | ΔlogD7.4 = -0.8 |
| Conditions | Matched molecular pair analysis; measured logD7.4 |
Why This Matters
Lowering logD without adding polar atoms can improve oral absorption, reduce metabolic clearance, and mitigate off-target toxicity risks, providing a tangible advantage in lead optimization.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Cumming, I. A.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. J. Med. Chem. 2018, 61, 8934–8943. View Source
- [2] SciLit abstract of Degorce et al. J. Med. Chem. 2018. View Source
